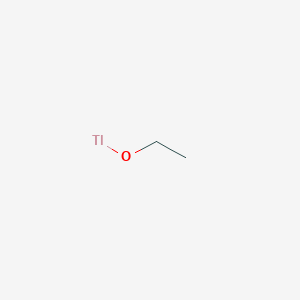
Óxido de trifenilantimonio
Descripción general
Descripción
Triphenylantimony oxide, also known as triphenylstibine oxide, is an organometallic compound composed of antimony, oxygen, and three phenyl groups. It is a white, crystalline solid with a melting point of 101.5°C. Triphenylantimony oxide is used in a variety of applications such as organic synthesis, catalysis, and as a fire retardant. It has also been used in the production of other antimony-based compounds.
Aplicaciones Científicas De Investigación
Actividades antileishmaniales y antibacterianas
El óxido de trifenilantimonio se ha utilizado en la síntesis de nuevos complejos de organoantimonio (V) con derivados del ácido benzoico . Estos complejos han mostrado prometedoras actividades antileishmaniales y antibacterianas in vitro . Esto sugiere posibles aplicaciones en el desarrollo de nuevos tratamientos para enfermedades causadas por parásitos de Leishmania y ciertas bacterias .
Citotoxicidad contra los macrófagos
Los mismos complejos de organoantimonio (V) mencionados anteriormente también han demostrado citotoxicidad contra los macrófagos . Esta propiedad podría ser útil en la investigación del cáncer, particularmente en el estudio de terapias que se dirigen a los macrófagos .
Caracterización estructural
El óxido de trifenilantimonio se utiliza en la caracterización estructural de complejos de organoantimonio (V) . Las estructuras cristalinas de estos complejos se pueden determinar mediante difracción de rayos X de monocristal .
Síntesis de complejos de organobismuto (V)
Además de los complejos de organoantimonio (V), el óxido de trifenilantimonio también se puede utilizar en la síntesis de complejos de organobismuto (V) . Estos complejos tienen aplicaciones potenciales en varias áreas de la química y la ciencia de los materiales .
Voltamperometría de barrido anódico
La investigación ha demostrado que las jaulas de alcóxidos de antimonio (III) se pueden utilizar en la voltamperometría de barrido anódico asistida por adsorción y depósito
Safety and Hazards
Triphenylantimony oxide is toxic if swallowed, in contact with skin, or if inhaled . It should be handled only outdoors or in a well-ventilated area. Protective gloves and clothing should be worn when handling this compound. If swallowed, immediate medical attention is required .
Relevant Papers
Several papers have been published on the topic of Triphenylantimony oxide and related compounds. These include studies on the synthesis and structures of triphenylantimony oximates , reactions of diphosphine-stabilized Os3 clusters with triphenylantimony , and others .
Propiedades
IUPAC Name |
diphenylstiborylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.O.Sb/c3*1-2-4-6-5-3-1;;/h3*1-5H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBJLXBLWQKWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197199 | |
| Record name | Stibine oxide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4756-75-6 | |
| Record name | Triphenylstibine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stibine oxide, triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylantimony oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stibine oxide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylstibine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the catalytic applications of triphenylantimony oxide in polymerization reactions?
A1: Triphenylantimony oxide exhibits interesting behavior as a modifier in propene polymerization catalysis. [] Research indicates that when combined with triethyl thiophosphate, it significantly enhances the activity of a catalyst system based on titanium trichloride (TiCl3) for propene polymerization. This binary modifier package results in high polymer yield (2636 g/g AA TiCl3) and very low levels of hexane extractables (0.80%), signifying the production of highly isotactic polypropylene. []
Q2: How does triphenylantimony oxide interact with other organometallic compounds?
A2: Triphenylantimony oxide demonstrates a propensity to react with protic ligands, including organophosphorus and organoselenium compounds. [] For instance, it reacts with phenylphosphinic acid, diphenylphosphinic acid, tert-butylphosphonic acid, and phenylseleninic acid to form distinct organoantimony(V) complexes. [] These reactions highlight its ability to form Sb-O-P and Sb-O-Se bonds, leading to the synthesis of novel organometallic species.
Q3: Can triphenylantimony oxide be used to create complex polyoxometalate structures?
A3: Yes, triphenylantimony oxide can serve as a precursor for assembling intricate polyoxometalate structures. [] For example, reactions involving diphenyltellurium oxide, organostibonic acid, and polymeric triphenylantimony oxide yield mixed-valent Sb(V)/(III) containing polyoxostibonates. [] Notably, these reactions involve the reduction of Sb(V) to Sb(III), complete dearylation of organoantimony precursors, and complexation of tetraorganoditelluroxane moieties, showcasing the versatile reactivity of triphenylantimony oxide in the formation of complex metal oxide frameworks.
Q4: Is there any evidence of triphenylantimony oxide participating in photochemical reactions?
A4: Triphenylantimony oxide plays a crucial role in the photochemical reduction of uranyl ions. [] Upon exposure to visible light, it facilitates the reduction of uranyl ions to uranium (IV), with triphenylantimony oxide itself being oxidized. [] This photoredox reaction is influenced by factors such as the concentration of uranyl ions, triphenylantimony, and hydrogen ions, underscoring the importance of reaction conditions in photochemical processes involving triphenylantimony oxide.
Q5: What is known about the structure of triphenylantimony oxide?
A5: While the provided abstracts do not delve into the specific spectroscopic characterization of triphenylantimony oxide, they imply its polymeric nature. [, ] Further investigation into the literature would be required to obtain comprehensive spectroscopic data, including NMR and IR, to fully elucidate its structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(Hex-3-yn-1-yl)oxy]oxane](/img/structure/B147520.png)





